4-Nitrophenyl phenyl phosphate
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
(4-nitrophenyl) phenyl phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10NO6P/c14-13(15)10-6-8-12(9-7-10)19-20(16,17)18-11-4-2-1-3-5-11/h1-9H,(H,16,17)/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHIMRTPHCMVSEZ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OP(=O)([O-])OC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO6P- | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50822577 | |
| Record name | 4-Nitrophenyl phenyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50822577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
793-12-4 | |
| Record name | 4-Nitrophenyl phenyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50822577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Significance As a Phosphonate Ester Research Probe
4-Nitrophenyl phenylphosphonate (B1237145) serves as a key research probe, primarily as a chromogenic substrate for a class of enzymes known as phosphodiesterases, particularly 5'-nucleotide phosphodiesterases. caymanchem.comscbt.com Its utility in this role stems from its chemical design. The compound consists of a phenylphosphonate core linked to a 4-nitrophenyl group. ontosight.ai This 4-nitrophenyl group acts as a chromophore, a part of a molecule that absorbs light.
In the presence of a phosphodiesterase, the ester bond linking the phosphate (B84403) group to the 4-nitrophenol (B140041) is hydrolyzed. ontosight.ai This enzymatic cleavage releases 4-nitrophenol, which, under alkaline conditions, forms the 4-nitrophenolate (B89219) ion. This ion imparts an intense yellow color to the solution, which can be readily measured using a spectrophotometer at a wavelength of approximately 405 nm. ontosight.aimedchemexpress.com The rate of color development is directly proportional to the activity of the phosphodiesterase enzyme, allowing researchers to quantify enzyme kinetics.
The preference for 4-Nitrophenyl phenylphosphonate in some studies over naturally occurring substrates or other synthetic options like bis(4-nitrophenyl) phosphate is attributed to its stability, relative ease of synthesis, and a higher rate of hydrolysis under saturating enzyme conditions. caymanchem.com This makes it a reliable and sensitive tool for assaying phosphodiesterase activity in various research contexts.
Contextualization Within Phosphoryl Transfer Chemistry
Phosphoryl transfer reactions are fundamental to countless biological processes, including signal transduction, energy metabolism, and DNA replication. These reactions involve the transfer of a phosphoryl group (PO3) from a donor molecule to an acceptor. The study of these mechanisms is crucial for understanding how enzymes catalyze these vital reactions with such high efficiency and specificity.
4-Nitrophenyl phenylphosphonate (B1237145), as a phosphonate (B1237965) ester, provides a valuable model system for studying the principles of phosphoryl transfer. Although it is a phosphonate (containing a direct carbon-phosphorus bond) rather than a phosphate (B84403) (with a phosphorus-oxygen bond), its hydrolysis by phosphodiesterases mimics key aspects of phosphoryl transfer. The 4-nitrophenyl group is an excellent leaving group, facilitating the nucleophilic attack at the phosphorus center, a key step in the enzymatic reaction.
By studying the kinetics of 4-Nitrophenyl phenylphosphonate hydrolysis, researchers can gain insights into the transition state of the reaction, the role of metal ions in the active site, and the effects of pH on catalytic activity. These studies contribute to the broader understanding of the chemical principles that govern enzymatic phosphoryl transfer, which is essential for the design of enzyme inhibitors and the development of new therapeutic agents.
Historical Overview of Research Focus
Esterification Approaches involving Phenylphosphonic Acid and 4-Nitrophenol (B140041)
The direct condensation of phenylphosphonic acid with 4-nitrophenol represents a primary route to 4-nitrophenyl phenylphosphonate. This approach typically necessitates the activation of the phosphonic acid or the removal of water to drive the reaction to completion. A common method involves the use of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), which facilitates the esterification by forming a highly reactive intermediate and sequestering the water produced as dicyclohexylurea. ontosight.ai
The general reaction scheme is as follows:
Phenylphosphonic acid + 4-Nitrophenol + Coupling Agent → 4-Nitrophenyl Phenylphosphonate + Byproduct
While specific experimental details for this exact transformation are not extensively documented in readily available literature, the principles of DCC-mediated esterification are well-established. The reaction is typically carried out in an anhydrous aprotic solvent, such as dichloromethane (B109758) or tetrahydrofuran, at room temperature. The progress of the reaction can be monitored by techniques like thin-layer chromatography (TLC). Upon completion, the dicyclohexylurea byproduct is removed by filtration, and the desired product is purified by column chromatography or recrystallization. ontosight.ai
| Reactant | Role | Key Considerations |
| Phenylphosphonic Acid | Provides the phenylphosphonate backbone | Purity of the starting material is crucial for high yield. |
| 4-Nitrophenol | The alcohol component forming the ester | The nitro group enhances the acidity of the phenol, potentially influencing reactivity. |
| Coupling Agent (e.g., DCC) | Activates the phosphonic acid for esterification | Stoichiometry must be carefully controlled to avoid side reactions. The byproduct needs to be efficiently removed. |
| Solvent | Provides the reaction medium | Must be anhydrous to prevent hydrolysis of the activated intermediate and the final product. |
Methods Utilizing Phosphonochloridates for P-O Bond Formation
An alternative and often highly effective strategy for the synthesis of 4-nitrophenyl phenylphosphonate involves the use of a phosphonochloridate intermediate. This two-step approach first requires the conversion of phenylphosphonic acid to a more reactive species, phenylphosphonic dichloride, which is then reacted with 4-nitrophenol.
The synthesis of phenylphosphonic dichloride can be accomplished by treating phenylphosphonic acid with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
Phenylphosphonic acid + Chlorinating Agent → Phenylphosphonic dichloride
Once obtained, phenylphosphonic dichloride is a versatile intermediate for forming phosphonate esters. The reaction with 4-nitrophenol is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid (HCl) generated during the reaction.
Phenylphosphonic dichloride + 4-Nitrophenol + Base → 4-Nitrophenyl Phenylphosphonate + Base·HCl
This method offers the advantage of using a highly reactive intermediate, which can lead to higher yields and faster reaction times compared to direct esterification. The reaction conditions, such as solvent and temperature, can be optimized to maximize the yield of the desired monoester and minimize the formation of the diester byproduct. For instance, the synthesis of the analogous 4-methylumbelliferyl phenylphosphonate is achieved through the reaction of phenylphosphonic dichloride with 4-methylumbelliferone (B1674119) in the presence of a base. nih.gov
| Intermediate | Precursor | Reagent for Formation | Role in Synthesis |
| Phenylphosphonic dichloride | Phenylphosphonic acid | Thionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅) | Highly reactive electrophile for P-O bond formation. |
Synthetic Strategies for Analogous Phosphonate Esters
The synthesis of 4-nitrophenyl phenylphosphonate can also be contextualized within the broader field of phosphonate ester synthesis, where several powerful methods have been developed. These general strategies can be adapted for the specific synthesis of the target molecule.
The Michaelis-Arbuzov reaction is a cornerstone of organophosphorus chemistry and is widely used for the formation of phosphonate esters. The classical reaction involves the treatment of a trialkyl phosphite (B83602) with an alkyl halide. While not directly applicable to the synthesis of an aryl ester like 4-nitrophenyl phenylphosphonate from phenylphosphonic acid, variations of this reaction are employed in the synthesis of various phosphonates.
The Hirao coupling , a palladium-catalyzed cross-coupling reaction, provides a versatile method for the formation of arylphosphonates. This reaction typically involves the coupling of a dialkyl phosphite with an aryl halide.
Furthermore, a variety of other methods for the synthesis of phosphonate esters have been reported, often focusing on novel catalysts or reaction conditions to improve yields and selectivity. These include reactions on solid supports and the use of microwave irradiation to accelerate reaction rates.
The synthesis of the closely related compound, phosphonic acid, phenyl-, ethyl 4-nitrophenyl ester, has been noted to involve the esterification of phenylphosphonic acid, highlighting the relevance of the methods discussed in section 2.1 to a range of analogous structures. The "ease of synthesis" of 4-nitrophenyl phenylphosphonate, as mentioned in the biochemical literature, suggests that these established and reliable synthetic methodologies are effective for its preparation. caymanchem.com
| Synthetic Method | General Description | Applicability to 4-Nitrophenyl Phenylphosphonate |
| Michaelis-Arbuzov Reaction | Reaction of a trialkyl phosphite with an alkyl halide. | Not directly applicable for this specific ester, but a fundamental method for C-P bond formation in other phosphonates. |
| Hirao Coupling | Palladium-catalyzed cross-coupling of a dialkyl phosphite with an aryl halide. | A potential route if starting from appropriate precursors. |
| DCC Coupling | Condensation of a phosphonic acid and an alcohol using dicyclohexylcarbodiimide. | A direct and viable method for the target compound. ontosight.ai |
| Phosphonochloridate Chemistry | Reaction of a phosphonochloridate with an alcohol in the presence of a base. | A highly effective and common strategy. |
Non-Enzymatic Hydrolysis Mechanisms
The spontaneous hydrolysis of 4-nitrophenyl phenylphosphonate in aqueous solutions proceeds through various mechanisms, the prevalence of which is dictated by factors such as pH, the nature of the attacking nucleophile, and the presence of catalysts.
The hydrolysis of 4-nitrophenyl phenylphosphonate often proceeds via a bimolecular nucleophilic substitution mechanism at the phosphorus center, designated as S_N2(P). In this pathway, a nucleophile, typically a water molecule or a hydroxide (B78521) ion, directly attacks the electrophilic phosphorus atom. This attack occurs concurrently with the departure of the leaving group, the 4-nitrophenoxide ion. The reaction is considered first-order with respect to the phosphate (B84403) ester. cdnsciencepub.com
The transition state for this reaction is characterized by a pentacoordinate phosphorus atom, where the nucleophile and the leaving group occupy apical positions. The geometry of this transition state can vary, ranging from a more "loose" or "dissociative" character with significant bond breaking to the leaving group, to a more "tight" or "associative" character with substantial bond formation to the incoming nucleophile.
The rate of hydrolysis of 4-nitrophenyl phenylphosphonate can be significantly enhanced by the presence of Lewis acids, such as metal ions. These species can coordinate to one or more of the oxygen atoms of the phosphate group, thereby increasing the electrophilicity of the phosphorus atom and making it more susceptible to nucleophilic attack. This coordination can also facilitate the departure of the leaving group by stabilizing the developing negative charge on the 4-nitrophenoxide ion. For instance, dinuclear metal complexes have been shown to alter the mechanism of phosphoryl transfer, with a Co(III) complex promoting a single-step concerted hydrolysis of p-nitrophenyl phosphate. nih.gov
The electronic nature of substituents on both the phenyl and the 4-nitrophenyl rings can exert a profound influence on the rate and mechanism of hydrolysis. Electron-withdrawing groups on the phenyl ring increase the electrophilicity of the phosphorus atom, thereby accelerating the rate of nucleophilic attack. Conversely, electron-donating groups decrease the reaction rate.
The effect of substituents on the leaving group is also significant. The 4-nitro group is a strong electron-withdrawing group, which makes the 4-nitrophenoxide ion a relatively good leaving group. The rates of hydrolysis of substituted phenyl phosphates have been shown to increase with the electrophilic character of the group attached to the phosphorus atom, which is consistent with a nucleophilic displacement mechanism. cdnsciencepub.com The dependence of the second-order rate constant for hydrolysis on the pKa of the leaving group has been analyzed, yielding a βlg slope of -0.7 +/- 0.2. researchgate.net
Table 1: Hammett σpara Constants of Various Benzene (B151609) Para-Substituents semanticscholar.org
| Substituent | σpara Constant |
| NO2 | 0.778 |
| Bromo | 0.232 |
| Chloro | 0.227 |
| Fluoro | 0.062 |
| Methyl | -0.170 |
| Methoxy | -0.268 |
This table illustrates the range of electronic effects from strongly electron-withdrawing (positive σ value) to electron-donating (negative σ value).
A key area of investigation in the hydrolysis of 4-nitrophenyl phenylphosphonate is the distinction between concerted and stepwise mechanisms. In a concerted mechanism, bond formation to the nucleophile and bond cleavage to the leaving group occur in a single, synchronous step. In contrast, a stepwise mechanism involves the formation of a discrete, pentacoordinate phosphorane intermediate. researchgate.net
The lifetime of this intermediate can be very short, on the pico- to nanosecond timescale. researchgate.net The stability of this intermediate is influenced by the nature of the substituents and the solvent. In some cases, particularly with less reactive substrates or in the presence of catalysts that can stabilize the intermediate, a stepwise pathway may be favored. The hydrolysis of the phosphoester bonds in the DNA model substrate bis(4-nitrophenyl) phosphate (BNPP) has been shown to be accelerated when catalyzed by a bimetallic Zr(IV) substituted Keggin-type polyoxometalate, proceeding through a pentacoordinated oxyphosphorane intermediate. researchgate.net
The hydrolysis of 4-nitrophenyl phenylphosphonate can, in principle, occur via cleavage of either the P-O bond or the C-O bond of the ester linkage. However, for phosphate esters, P-O bond fission is overwhelmingly favored. This is due to the greater strength of the C-O bond and the ability of the phosphorus atom to accommodate the formation of a pentacoordinate transition state or intermediate. Isotopic labeling studies, particularly using heavy oxygen (¹⁸O) in the solvent, are a powerful tool for definitively establishing the site of bond cleavage. cdnsciencepub.com
Enzymatic Hydrolysis Mechanisms
A variety of enzymes, broadly classified as phosphatases and phosphodiesterases, can catalyze the hydrolysis of 4-nitrophenyl phenylphosphonate. nih.govwikipedia.org These enzymes achieve remarkable rate accelerations compared to the non-enzymatic reaction by providing a precisely organized active site that facilitates the key chemical steps of the reaction.
Enzymatic hydrolysis of 4-nitrophenyl phenylphosphonate typically proceeds through a mechanism involving a nucleophilic attack on the phosphorus atom by an activated water molecule or an amino acid residue within the enzyme's active site. researchgate.net For example, alkaline phosphatase utilizes a serine residue as a nucleophile to form a covalent phospho-enzyme intermediate, which is subsequently hydrolyzed to release inorganic phosphate and regenerate the free enzyme. nih.gov
The active sites of these enzymes often contain metal ions, such as zinc, magnesium, or a dinuclear metal center, which play crucial roles in activating the substrate, stabilizing the transition state, and activating the nucleophilic water molecule. nih.govresearchgate.net For instance, the enzyme 4-nitrophenylphosphatase belongs to the family of hydrolases that act on phosphoric monoester bonds. wikipedia.org
Kinetic studies, including the determination of kinetic isotope effects and linear free energy relationships (LFERs), have been instrumental in elucidating the transition state structures of enzymatic phosphate ester hydrolysis. nih.gov These studies have revealed that enzymes can significantly alter the transition state compared to the non-enzymatic reaction, often favoring a more associative pathway. nih.gov
Enzyme-Catalyzed Phosphonate Ester Cleavage
The enzymatic cleavage of the phosphonate ester bond in 4-nitrophenyl phenylphosphonate is a key area of investigation for understanding the function of various phosphohydrolases. Notably, enzymes such as 5'-nucleotide phosphodiesterase have been identified as efficient catalysts for the hydrolysis of pNPPP. Research has shown that the rate of hydrolysis of phosphonate esters, including pNPPP, under saturating conditions by 5'-nucleotide phosphodiesterases can be greater than that of more conventional substrates like bis(4-nitrophenyl) phosphate. nih.gov
While specific kinetic parameters (Km and kcat) for the hydrolysis of pNPPP by a wide range of enzymes are not extensively documented in publicly available literature, the existing data for related substrates and enzymes offer valuable insights. For instance, the hydrolysis of the structurally similar p-nitrophenyl phosphate (pNPP) by alkaline phosphatase has been extensively studied. For calf intestinal alkaline phosphatase, Km and kcat values for pNPP hydrolysis have been reported to be 7.6 x 10-4 M and 82.98 s-1, respectively, at pH 11. nih.gov For alkaline phosphatase from Lepus townsendii (jackrabbit) liver, the Km for pNPP was found to be 0.5 x 10-3 M. researchgate.net Although these values are for a phosphate monoester, they provide a benchmark for the efficiency of phosphatases. The promiscuous nature of these enzymes suggests that they can also accommodate phosphonate esters like pNPPP, albeit with potentially different kinetic profiles.
Table 1: Kinetic Parameters for the Hydrolysis of p-Nitrophenyl Phosphate (pNPP) by Various Alkaline Phosphatases
| Enzyme Source | pH | Km (M) | kcat (s-1) |
| Calf Intestine | 11 | 7.6 x 10-4 | 82.98 |
| Calf Intestine | 9.5 | 4 x 10-4 | 42.55 |
| Lepus townsendii Liver | Not Specified | 0.5 x 10-3 | Not Reported |
This table presents data for the substrate p-nitrophenyl phosphate (pNPP) as a proxy for the enzymatic efficiency of phosphatases, due to the limited availability of specific kinetic data for 4-nitrophenyl phenylphosphonate.
Characterization of Enzymatic Transition States
The transition state of an enzymatic reaction is a fleeting, high-energy species that is central to catalysis. Understanding its structure is crucial for elucidating the catalytic mechanism. While direct experimental characterization of the transition state for the enzymatic hydrolysis of 4-nitrophenyl phenylphosphonate is scarce, studies on related phosphotriester and phosphate monoester hydrolysis provide a strong basis for inference. nih.govrsc.org
Kinetic isotope effect (KIE) studies on the hydrolysis of other organophosphates have been instrumental in defining the nature of the transition state. For the enzymatic hydrolysis of O,O-diethyl p-nitrophenyl phosphate by phosphotriesterase, very small 18O isotope effects suggest that the chemical step is not rate-limiting. nih.gov In contrast, for other substrates where the chemical step is rate-limiting, significant isotope effects point towards an associative (SN2-like) mechanism with substantial changes in the bonding to the phosphoryl and leaving group oxygens in the transition state. nih.gov
For alkaline phosphatase-catalyzed hydrolysis of phosphate monoesters, a steep dependence of the reaction rate on the pKa of the leaving group (a Brønsted correlation with a βlg of -0.85) suggests a largely dissociative transition state, with significant negative charge buildup on the leaving group oxygen. rsc.org This implies that P-O bond cleavage is well advanced in the transition state. Given that 4-nitrophenyl phenylphosphonate is a phosphonate monoester, its enzymatic hydrolysis by phosphatases likely proceeds through a transition state with considerable dissociative character, where the departure of the 4-nitrophenolate (B89219) leaving group is a key feature.
Stereochemical Course at Phosphorus during Enzymatic Reactions
The stereochemical outcome of phosphoryl transfer reactions provides critical information about the reaction mechanism. Specifically, whether the reaction proceeds with inversion or retention of configuration at the phosphorus center can distinguish between a direct, in-line displacement mechanism and a double-displacement mechanism involving a covalent enzyme intermediate.
Studies on the hydrolysis of chiral phosphonothionates, which are analogs of phosphonates, have shown that basic hydrolysis can lead to a racemic product, indicating a more complex reaction pathway. nih.gov However, enzymatic reactions are typically highly stereospecific. Research on stereochemically-defined phosphonate analogues of other biological molecules has demonstrated that enzymes can exhibit high diastereoselectivity, often strongly preferring one stereoisomer over another. rsc.org This high degree of stereochemical control is a hallmark of enzyme catalysis and suggests that the enzymatic hydrolysis of a chiral version of 4-nitrophenyl phenylphosphonate would likely proceed with a defined stereochemical outcome, most probably inversion of configuration, although direct experimental evidence is currently lacking.
Promiscuity of Phosphatase Enzymes with Phosphonate Substrates
Enzyme promiscuity, the ability of an enzyme to catalyze reactions other than its primary physiological reaction, is a widespread phenomenon that has significant implications for enzyme evolution and drug design. Alkaline phosphatases, which are primarily phosphomonoesterases, are well-known for their catalytic promiscuity, and they can hydrolyze a variety of substrates, including phosphodiesters and phosphonates like 4-nitrophenyl phenylphosphonate.
The active site of alkaline phosphatase, with its bimetallic zinc center, is adept at stabilizing the transition state for phosphoryl transfer from a wide range of substrates. While the efficiency of hydrolysis of these promiscuous substrates is generally lower than that for the primary substrate, it is still significant. The ability of alkaline phosphatase to hydrolyze 4-nitrophenyl phenylphosphonate underscores the adaptability of its active site.
Similarly, 5'-nucleotide phosphodiesterase, an enzyme that normally hydrolyzes phosphodiester bonds in nucleic acids, has been shown to be an effective catalyst for the hydrolysis of phosphonate esters, including 4-nitrophenyl phenylphosphonate. nih.gov In fact, for this enzyme, phosphonate esters are reported to be superior substrates in some respects due to their stability and the high rates of hydrolysis observed. nih.gov This highlights that for some enzymes, what might be considered a "promiscuous" substrate can, under certain conditions, be a very good substrate.
Catalysis of 4-Nitrophenyl Phenylphosphonate Hydrolysis
Beyond enzymatic catalysis, the hydrolysis of 4-nitrophenyl phenylphosphonate can also be facilitated by metal ions, which can act as catalysts by a variety of mechanisms.
Metal Ion Catalysis Mechanisms (e.g., Copper(II), Zinc(II), Lanthanide(III))
Divalent and trivalent metal ions can significantly accelerate the hydrolysis of phosphate and phosphonate esters. These metal ions can function as Lewis acids, polarizing the P-O bond and making the phosphorus atom more susceptible to nucleophilic attack. They can also deliver a metal-coordinated hydroxide ion, which is a more potent nucleophile than water at neutral pH.
Copper(II) Catalysis: Copper(II) complexes have been shown to be effective catalysts for the hydrolysis of phosphate esters. mdpi.com Mechanistic studies on the hydrolysis of phosphate diesters by Cu(II) complexes suggest that a monomeric copper species is the catalytically active form. mdpi.com The mechanism for the hydrolysis of mono- and di-substituted phosphate esters mediated by a [Cu(II)(1,10-phenanthroline)] complex is proposed to be a concerted process where a coordinated hydroxyl group attacks the phosphorus atom. mdpi.com For a phosphonate ester like 4-nitrophenyl phenylphosphonate, a similar mechanism involving a Cu(II)-activated water molecule or hydroxide ion is plausible.
Zinc(II) Catalysis: Zinc(II) is a biologically crucial metal ion found in the active sites of many hydrolytic enzymes, including alkaline phosphatase. Model studies with Zn(II) complexes have provided valuable insights into the mechanisms of phosphate ester hydrolysis. These studies have demonstrated that Zn(II) can activate a coordinated water molecule to act as a nucleophile. The hydrolysis of paraoxon, an organophosphate pesticide, is catalyzed by immobilized Cu(II) complexes, and similar principles apply to Zn(II) catalysis. nih.gov The catalytic mechanism often involves the formation of a metal-hydroxo species that attacks the phosphorus center.
Lanthanide(III) Catalysis: Lanthanide(III) ions are highly effective catalysts for the hydrolysis of phosphate esters and nucleic acids. rsc.orguis.no Their high charge density and ability to coordinate multiple ligands, including water, make them potent Lewis acids. The mechanism of lanthanide-catalyzed hydrolysis is believed to involve the coordination of the lanthanide ion to the phosphonate oxygen, which polarizes the P-O bond and facilitates nucleophilic attack by a lanthanide-bound hydroxide ion. nih.gov This dual activation, of both the electrophile and the nucleophile, leads to significant rate enhancements.
Role of Cofactors in Enzymatic Activity
In the context of enzymatic hydrolysis, cofactors are non-protein chemical compounds that are required for the protein's biological activity. For many phosphatases and phosphodiesterases that hydrolyze substrates like 4-nitrophenyl phenylphosphonate, metal ions are the primary cofactors and are integral to the catalytic mechanism, as discussed above.
Beyond the metal ions directly involved in the catalytic cycle, the activity of these enzymes can be modulated by other factors that can be considered in a broader sense as cofactors. For instance, the activity of phosphodiesterases (PDEs) can be allosterically regulated by small molecules. nih.govpnas.orgacs.org These allosteric modulators bind to a site on the enzyme distinct from the active site and can either enhance or inhibit catalytic activity. This regulation is crucial for controlling the intracellular signaling pathways in which PDEs play a role. While specific allosteric regulators for the hydrolysis of 4-nitrophenyl phenylphosphonate have not been identified, the principle of allosteric regulation is an important aspect of the function of the enzymes that catalyze this reaction.
Artificial Enzyme Mimics and Their Catalytic Strategies
The hydrolysis of 4-nitrophenyl phenylphosphonate, a stable phosphonate ester, has been a subject of interest in the development of artificial enzymes that can mimic the catalytic efficiency of natural phosphatases. These synthetic catalysts often employ strategies such as inclusion complex formation and metal ion catalysis to accelerate the cleavage of the P-O bond.
Cyclodextrins, cyclic oligosaccharides composed of glucose units, are widely utilized as enzyme mimics due to their hydrophobic inner cavity and hydrophilic exterior. researchgate.net They can encapsulate substrate molecules, creating a microenvironment that can alter reaction rates. In a study closely related to 4-nitrophenyl phenylphosphonate, the hydrolysis of bis(4-nitrophenyl) phosphate was shown to be catalyzed by β-cyclodextrin. researchgate.netmdpi.com The mechanism involves the inclusion of the substrate within the cyclodextrin (B1172386) cavity. researchgate.net
The catalytic efficiency of cyclodextrins can be significantly enhanced by the introduction of metal ions, mimicking metalloenzymes. For instance, zinc(II) inclusion complexes hosted by β-cyclodextrin have been synthesized to catalyze the hydrolysis of bis(4-nitrophenyl) phosphate. mdpi.comunito.it In these systems, a guest molecule with an adamantane (B196018) pendant is inserted into the β-cyclodextrin cavity, and the attached metal complex facilitates the hydrolysis. unito.it The catalytic activity of these metallo-cyclodextrin systems is highly dependent on pH, with a notable increase in the second-order rate constant as di-hydroxo species are formed at higher pH. mdpi.comunito.it This enhancement is attributed to the hydroxyl-rich microenvironment provided by the cyclodextrin, which can stabilize the labile zinc-hydroxo species or the transition state of the reaction. mdpi.com
| Catalyst System | Substrate | Key Mechanistic Features | Reference |
| β-Cyclodextrin | bis(4-nitrophenyl) phosphate | Inclusion complex formation | researchgate.net |
| Zn(II)-β-Cyclodextrin Complex | bis(4-nitrophenyl) phosphate | Metal ion catalysis, pH-dependent activity, stabilization of transition state | mdpi.comunito.it |
| Cu(II)-β-Cyclodextrin Complex | bis(4-nitrophenyl) phosphate | Metal ion catalysis, formation of water-soluble inclusion complexes | unito.it |
Micellar Catalysis in Phosphonate Ester Hydrolysis
Micellar systems, formed by the self-assembly of surfactants in solution, can significantly influence the rates of chemical reactions, a phenomenon known as micellar catalysis. The hydrolysis of phosphonate esters, including derivatives of 4-nitrophenyl phenylphosphonate, has been shown to be susceptible to such catalytic effects. The nature of the surfactant—cationic, anionic, or non-ionic—plays a crucial role in determining the extent and even the direction of the catalytic effect.
Cationic micelles, such as those formed by cetyltrimethylammonium bromide (CTAB), have been demonstrated to accelerate the hydrolysis of phosphonate esters. researchgate.net The catalytic effect arises from the ability of the positively charged micellar surface to attract and concentrate both the anionic phosphonate ester and the hydroxide nucleophile, thereby increasing the effective concentration of the reactants in the micellar pseudophase. This leads to a significant rate enhancement compared to the reaction in the bulk aqueous solution.
The efficiency of micellar catalysis can be modulated by using mixed micellar systems. For example, a system composed of the cationic surfactant CTAB and the non-ionic surfactant Brij-35 exhibits unique, invertible catalytic properties in the alkaline hydrolysis of O-ethyl O-p-nitrophenyl chloromethylphosphonate, a related phosphonic acid ester. researchgate.net Depending on the proportion of the two surfactants, the system can range from being a potent catalyst to a strong inhibitor of the hydrolysis reaction. researchgate.net This variability is attributed to changes in the micropolarity of the reaction zone and the surface potential of the mixed micelles. researchgate.net A shift of the reaction zone from the polar surface layer to the less polar micelle core can lead to a decrease in the reaction rate. researchgate.net
The kinetics of micellar-catalyzed hydrolysis are often analyzed using models such as the Menger-Portnoy model, which considers the distribution of reactants between the aqueous and micellar phases. govtsciencecollegedurg.ac.in The binding constant between the substrate and the micelle is a key parameter in these models and can be determined from the kinetic data. The study of micellar catalysis provides a simplified model for understanding some aspects of enzyme-catalyzed reactions, where the substrate also binds to a specific site before the reaction occurs.
| Micellar System | Substrate | Observed Effect | Key Factors | Reference |
| Cetyltrimethylammonium bromide (CTAB) | O-ethyl O-p-nitrophenyl chloromethylphosphonate | Catalysis | Electrostatic attraction, reactant concentration | researchgate.net |
| CTAB-Brij-35 (Mixed Micelles) | O-ethyl O-p-nitrophenyl chloromethylphosphonate | Catalysis or Inhibition | Micropolarity, surface potential, reaction zone location | researchgate.net |
| Sodium dodecyl sulphate (Anionic) | di-2-methoxy-4-nitroaniline phosphate | Inhibition | - | govtsciencecollegedurg.ac.in |
| Brij-35 (Non-ionic) | di-2-methoxy-4-nitroaniline phosphate | - | - | govtsciencecollegedurg.ac.in |
Kinetic Analysis of 4 Nitrophenyl Phenylphosphonate Reactions
Non-Enzymatic Kinetic Studies
Ionic Strength Effects on Reaction Kinetics
In studies of alkaline phosphatase-catalyzed hydrolysis of pNPP, a high ionic strength (1.0 M NaCl) was utilized to achieve maximum reaction rates and linearity. cdnsciencepub.com This high ionic strength helps to minimize solvent effects that can arise from the addition of other molecules, such as nucleophiles, and can also eliminate substrate activation that is sometimes observed at lower ionic strengths. cdnsciencepub.com
The effect of ionic strength has also been investigated in the context of the hydrolysis of 4-nitrophenyl phosphate (B84403). One study noted that increasing the concentration of potassium ions influenced the rate of this hydrolysis reaction. researchgate.net Similarly, the kinetics of an alkaline p-nitrophenylphosphate phosphatase from the halophilic archaeon Halobacterium salinarum were found to be dependent on the ratio of manganese ions (Mn2+) to sodium (Na+) or potassium (K+) ions. At high salt concentrations and low Mn2+ concentrations, the enzyme followed Michaelis-Menten kinetics. As the salt concentration increased, the enzyme's affinity for pNPP also increased. oup.com
Conversely, for some enzymes, increasing the ionic strength can lead to a decrease in activity. For instance, a study on lysozyme (B549824) demonstrated that higher ionic strength reduced its catalytic efficiency, likely due to alterations in the electrostatic interactions between the enzyme and its substrate. numberanalytics.com While not specific to pNPP, this highlights the general principle that the effect of ionic strength is dependent on the specific enzyme-substrate system.
The following table summarizes the observed effects of ionic strength on the kinetics of pNPP hydrolysis by different enzymes.
| Enzyme | Source | Effect of Increased Ionic Strength | Reference |
| Alkaline Phosphatase | Chicken Intestine | Increased reaction rate and linearity | cdnsciencepub.com |
| Alkaline Phosphatase | Halobacterium salinarum | Increased affinity for pNPP (in the presence of low Mn2+) | oup.com |
| 4-Nitrophenylphosphatase | Not specified | Influenced by potassium ion concentration | researchgate.net |
Enzymatic Kinetic Studies and Parameters
The enzymatic hydrolysis of 4-nitrophenyl phenyl phosphate is a widely used model reaction for studying the kinetics of various phosphatases. This colorless substrate is converted to the yellow-colored product, 4-nitrophenol (B140041), upon hydrolysis, which can be easily monitored spectrophotometrically at 405 nm. medchemexpress.comcaymanchem.com
Michaelis-Menten Kinetics Characterization
The hydrolysis of pNPP by many phosphatases follows Michaelis-Menten kinetics. This model describes the relationship between the initial reaction rate (v₀), the substrate concentration ([S]), the maximum reaction rate (Vmax), and the Michaelis constant (KM).
Studies on alkaline phosphatase from various sources, including Escherichia coli and chicken intestine, have demonstrated that the hydrolysis of pNPP conforms to the Michaelis-Menten model. cdnsciencepub.comnih.govresearchgate.net For example, research on an alkaline p-nitrophenylphosphate phosphatase from Halobacterium salinarum showed that at high salt and low manganese ion concentrations, the enzymatic kinetics followed Michaelis-Menten behavior. oup.com Similarly, a kinetic assay for alkaline phosphatase demonstrated that plotting initial reaction rates against substrate concentrations yielded a curve that could be fitted using Michaelis-Menten parameters. researchgate.net
Determination of kcat and KM Values
The kinetic parameters kcat (the turnover number) and KM (the Michaelis constant) are crucial for characterizing the efficiency and substrate affinity of an enzyme.
For a 4-nitrophenylphosphatase purified from Aspergillus niger, the KM for pNPP was determined to be 0.77 mM, with a kcat of 108 s⁻¹. nih.gov In another study, the KM value for the hydrolysis of pNPP by alkaline phosphatase was found to be approximately 60 µM. researchgate.net Research on protein phosphatase-1 (PP1) reported kcat/KM values for pNPP hydrolysis ranging from 6.6×10⁶ to 4.6×10⁷ M⁻¹s⁻¹. squarespace.com
The following table presents a selection of reported kcat and KM values for the hydrolysis of pNPP by different enzymes.
| Enzyme | Source | KM | kcat | kcat/KM (M⁻¹s⁻¹) | Reference |
| 4-Nitrophenylphosphatase | Aspergillus niger | 0.77 mM | 108 s⁻¹ | 1.4 x 10⁵ | nih.gov |
| Alkaline Phosphatase | Not specified | 60 µM | Not Reported | Not Reported | researchgate.net |
| Protein Phosphatase-1 | Not specified | Not Reported | Not Reported | 6.6×10⁶ - 4.6×10⁷ | squarespace.com |
| Alkaline Phosphatase | Halobacterium salinarum | Varies with salt concentration | Varies with salt concentration | Not Reported | oup.com |
Studies on Substrate Specificity and Affinity
Studies on various phosphatases have utilized pNPP to investigate their substrate specificity and affinity.
A 4-nitrophenylphosphatase from Aspergillus niger was found to be highly specific for pNPP. nih.gov This enzyme did not show hydrolytic activity towards a panel of 22 other potential substrates, including various sugar phosphates and mononucleotides. nih.gov However, it did exhibit a small amount of activity with 5'-DNA phosphate. nih.gov
In the case of E. coli alkaline phosphatase, the steady-state rate of hydrolysis of 2,4-dinitrophenyl phosphate was found to be identical to that of 4-nitrophenyl phosphate over a pH range of 5.5 to 8.5, suggesting a similar affinity and processing for both substrates under these conditions. nih.govnih.gov
The affinity of an enzyme for pNPP, as indicated by the KM value, can be influenced by various factors. For instance, the affinity of the alkaline p-nitrophenylphosphate phosphatase from Halobacterium salinarum for pNPP increased with increasing salt concentrations (at low Mn²⁺ levels). oup.com
Product Release Kinetics in Enzymatic Reactions
The release of the product, 4-nitrophenol, is the step that is typically monitored in kinetic assays involving pNPP. medchemexpress.com The rate of product release can be influenced by various factors, including the presence of other molecules.
In studies of alkaline phosphatase from E. coli, the presence of Tris was found to increase the rate of decomposition of the phosphoryl-enzyme intermediate, thereby affecting the rate of product release. nih.govnih.gov Specifically, at pH 8.1, the decomposition of this intermediate was about twice as fast as its formation. nih.gov Pre-steady-state kinetic measurements have confirmed the pH-dependent nature of the phosphorylation and dephosphorylation steps, which directly impact product release. nih.govnih.gov
Furthermore, in some enzymatic reactions, the release of the product can be the rate-limiting step. For the hydrolysis of pNPP by protein phosphatase-1, the observed kcat/KM value likely reflects the substrate binding step, indicating that the chemical bond-breaking step is faster than the dissociation of the substrate from the enzyme. squarespace.com
Influence of Environmental Factors on Reaction Kinetics
The kinetics of enzymatic reactions involving this compound are sensitive to various environmental factors, including pH, temperature, and the presence of cofactors or inhibitors.
The pH of the reaction medium is a critical determinant of enzyme activity. For instance, the hydrolysis of pNPP by E. coli alkaline phosphatase shows a pH dependence, with the steady-state hydrolysis rate being consistent between pH 5.5 and 8.5. nih.govnih.gov The activity of a 4-nitrophenylphosphatase from Aspergillus niger was optimal at pH 8.0. nih.gov
Temperature also plays a significant role. Studies on the alkaline phosphatase-catalyzed hydrolysis of disodium (B8443419) p-nitrophenyl phosphate have been conducted over a temperature range of 25 to -10 °C in both subcooled and frozen systems. nih.gov While low temperatures in the studied range did not appear to affect the enzyme's structural conformation, freezing did alter its catalytic properties. nih.gov
The presence of metal ions can act as cofactors or inhibitors. The activity of the 4-nitrophenylphosphatase from Aspergillus niger was stimulated by magnesium (Mg²⁺) and, to a lesser extent, by manganese (Mn²⁺), but was inhibited by zinc (Zn²⁺) and calcium (Ca²⁺). nih.gov For the alkaline p-nitrophenylphosphate phosphatase from Halobacterium salinarum, the kinetic behavior was determined by the ratio of Mn²⁺ to Na⁺ or K⁺. oup.com
The following table summarizes the influence of various environmental factors on the kinetics of pNPP hydrolysis.
| Enzyme | Factor | Effect | Reference |
| E. coli Alkaline Phosphatase | pH | Consistent hydrolysis rate between pH 5.5 and 8.5 | nih.govnih.gov |
| Aspergillus niger 4-Nitrophenylphosphatase | pH | Optimal activity at pH 8.0 | nih.gov |
| Alkaline Phosphatase | Temperature | Freezing altered catalytic properties | nih.gov |
| Aspergillus niger 4-Nitrophenylphosphatase | Metal Ions | Stimulated by Mg²⁺ and Mn²⁺; Inhibited by Zn²⁺ and Ca²⁺ | nih.gov |
| Halobacterium salinarum Alkaline Phosphatase | Metal Ions | Kinetics dependent on Mn²⁺/Na⁺ or K⁺ ratio | oup.com |
Temperature Effects on Hydrolysis Rates
The rate of hydrolysis of 4-nitrophenyl phosphate is significantly influenced by temperature. Studies have shown that an increase in temperature leads to a corresponding increase in the rate of the non-enzymatic hydrolysis reaction. cdnsciencepub.com This relationship is consistent with the principles of chemical kinetics, where higher temperatures provide the necessary activation energy for the reaction to proceed at a faster rate.
The kinetics of the non-enzymatic hydrolysis of p-nitrophenyl phosphate were investigated in an aqueous solution across a temperature range of 68.0°C to 82.0°C. cdnsciencepub.com The reaction was observed to be first-order with respect to the p-nitrophenyl phosphate concentration. cdnsciencepub.com By measuring the first-order rate constants at various temperatures, the activation energy for the hydrolysis at a pH of 2.6 was determined to be 26.0 kcal/mole. cdnsciencepub.comcapes.gov.br This value represents the energy barrier that must be overcome for the hydrolysis reaction to occur. An entropy of activation (ΔS‡) of -14.0 e.u. was also calculated, providing further insight into the transition state of the reaction. cdnsciencepub.com
The following table illustrates the effect of temperature on the first-order rate constant (k) for the hydrolysis of p-nitrophenyl phosphate at pH 2.6.
Table 1: First-Order Rate Constants for the Hydrolysis of p-Nitrophenyl Phosphate at Various Temperatures and pH 2.6
| Temperature (°C) | Temperature (K) | 1/T (K⁻¹) x 10³ | k (sec⁻¹) x 10⁶ | log₁₀(k) |
|---|---|---|---|---|
| 68.0 | 341.15 | 2.93 | 1.92 | -5.72 |
| 76.9 | 350.05 | 2.86 | 4.67 | -5.33 |
This table is based on data from a study on the non-enzymatic hydrolysis of p-nitrophenyl phosphate. cdnsciencepub.com
The data clearly demonstrates a positive correlation between the reaction temperature and the rate of hydrolysis. This temperature dependence is a critical factor in understanding the stability and reactivity of 4-nitrophenyl phenylphosphonate (B1237145) in various environments.
Buffer Effects and Participation in Catalysis
In the study of 4-nitrophenyl phenylphosphonate hydrolysis, various buffer systems are employed to maintain a constant pH. These buffers, however, can do more than just control acidity; they can actively participate in the reaction mechanism, a phenomenon known as buffer catalysis. The components of the buffer can act as general acids or general bases, and in some cases, as nucleophiles, thereby influencing the rate of hydrolysis.
Phosphate buffers are frequently used in these studies and have been shown to catalyze the decomposition of various activated acyl compounds. nih.gov The catalysis by phosphate can occur through two primary mechanisms: nucleophilic catalysis and general base catalysis. nih.gov In nucleophilic catalysis, the phosphate ion directly attacks the phosphorus center of the substrate. In general base catalysis, a component of the buffer, such as HPO₄²⁻, acts as a proton acceptor, facilitating the attack of a water molecule on the substrate. nih.govrsc.org
For instance, in the hydrolysis of p-nitrophenyl thiolacetate, a related compound, the phosphate dianion has been shown to function as both a nucleophile and a general base. nih.gov The specific role of the buffer can be influenced by factors such as the solvent; in D₂O, the reaction of the phosphate dianion with p-nitrophenyl thiolacetate was found to be entirely nucleophilic. nih.gov The monoanion form of the phosphate buffer, on the other hand, was observed to react as a general base. nih.gov
The catalytic effect is not limited to phosphate buffers. Studies on the hydrolysis of related phosphate esters have utilized a variety of buffers, including:
Tris buffer : Used in studies of enzymatic hydrolysis and for preparing solutions of 4-nitrophenyl phosphate. sigmaaldrich.com
MOPS buffer : Employed in monitoring the catalytic hydrolysis of bis(4-nitrophenyl) phosphate. rsc.org
Glycine buffer : Utilized in the investigation of the hydrolysis of p-nitrophenyl phosphorothioate (B77711). acs.org
CHES buffer : Also used in studies of p-nitrophenyl phosphorothioate hydrolysis. acs.org
Acid potassium phthalate/hydrochloric acid and acetic acid/sodium acetate : These have been used to study non-enzymatic hydrolysis at different pH values. cdnsciencepub.com
The choice of buffer and its concentration can significantly impact the observed reaction rates. When studying the intrinsic reactivity of the substrate, it is often necessary to extrapolate the observed rates to zero buffer concentration to eliminate the contribution of buffer catalysis. chemrxiv.org The observation of general catalysis in the pH-independent region of hydrolysis for related compounds further underscores the active role that buffer components can play. chemrxiv.org Therefore, a thorough kinetic analysis of 4-nitrophenyl phenylphosphonate hydrolysis must consider the potential for the buffer to act as a catalyst and dissect its specific role in the reaction mechanism.
Spectroscopic Characterization of 4 Nitrophenyl Phenylphosphonate and Reaction Intermediates
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules in solution. For organophosphorus compounds like 4-nitrophenyl phenylphosphonate (B1237145), both proton (¹H) and phosphorus-31 (³¹P) NMR are particularly informative.
¹H NMR Spectroscopy: The ¹H NMR spectrum of 4-nitrophenyl phenylphosphonate would be expected to show distinct signals for the aromatic protons on both the phenyl and nitrophenyl rings. The protons on the phenyl ring attached to the phosphorus atom will exhibit complex splitting patterns due to coupling with both neighboring protons and the phosphorus atom. The protons on the 4-nitrophenyl ring will typically appear as two distinct doublets, characteristic of a para-substituted benzene (B151609) ring. The chemical shifts of these protons are influenced by the electron-withdrawing nature of the nitro group and the phosphate (B84403) ester. For example, in a related compound, 4-nitrophenol (B140041), the protons on the aromatic ring appear at specific chemical shifts. chemicalbook.comspectrabase.com
³¹P NMR Spectroscopy: Phosphorus-31 NMR is a powerful tool for directly probing the phosphorus environment. oxinst.com Since ³¹P has a natural abundance of 100% and a nuclear spin of ½, it provides strong, sharp signals. The chemical shift of the phosphorus atom in 4-nitrophenyl phenylphosphonate provides information about its oxidation state and bonding environment. The spectrum of a typical organophosphate will show a single peak, with its chemical shift value being characteristic of the phosphate ester group. For instance, the chemical shifts of trivalent and pentavalent phosphorus compounds are well-differentiated in ³¹P NMR spectra. oxinst.com
Infrared (IR) Spectroscopy for Vibrational Analysis
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. rsc.orgacs.org This technique is particularly useful for identifying the functional groups present in a molecule. The IR spectrum of 4-nitrophenyl phenylphosphonate is characterized by several key absorption bands:
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
| P=O | Stretching | ~1200 - 1300 | researchgate.net |
| P-O-C (Aryl) | Asymmetric Stretching | ~990 - 1030 | researchgate.net |
| P-O-C (Aryl) | Symmetric Stretching | ~720 - 750 | researchgate.net |
| NO₂ | Asymmetric Stretching | ~1516 | scienceasia.org |
| NO₂ | Symmetric Stretching | ~1344 | scienceasia.org |
| C-H (Aromatic) | Stretching | ~3000 - 3100 | |
| C=C (Aromatic) | Stretching | ~1400 - 1600 | |
| This table presents typical vibrational frequencies for the functional groups found in 4-nitrophenyl phenylphosphonate. |
The presence of a strong band in the 1200-1300 cm⁻¹ region is a clear indicator of the P=O double bond. The asymmetric and symmetric stretching vibrations of the P-O-aryl linkages are also prominent features. researchgate.net The characteristic absorptions of the nitro group further confirm the structure. Computational methods, such as density functional theory (DFT), can be used to predict and refine the assignment of these vibrational modes. rsc.org
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.
For 4-nitrophenyl phenylphosphonate, techniques like electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) can be employed. chromatographyonline.comrsc.org The mass spectrum will show a molecular ion peak corresponding to the mass of the intact molecule. For instance, the exact mass of the related compound 4-nitrophenyl phosphate is 218.99327 u.
Fragmentation of the molecular ion in the mass spectrometer will produce a series of daughter ions. Common fragmentation pathways for organophosphate esters involve the cleavage of the P-O bonds. The fragmentation pattern can be complex but provides valuable structural information. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the parent and fragment ions with high accuracy. acs.org
Ultraviolet-Visible (UV-Vis) Spectroscopy for Reaction Monitoring and Product Detection
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to electronic transitions. This technique is particularly valuable for monitoring reactions involving 4-nitrophenyl phenylphosphonate, especially its hydrolysis.
The hydrolysis of 4-nitrophenyl phenylphosphonate releases 4-nitrophenol (or its conjugate base, 4-nitrophenolate (B89219), under alkaline conditions). While 4-nitrophenyl phenylphosphonate itself has a UV absorption profile, the product, 4-nitrophenolate, has a strong and distinct absorption maximum at approximately 400-405 nm, giving it a characteristic yellow color. rsc.orgresearchgate.netsigmaaldrich.comroche.commedchemexpress.com This color change allows for the convenient monitoring of the reaction progress by measuring the increase in absorbance at this wavelength over time. researchgate.netresearchgate.net
The UV-Vis spectrum of the related compound 5,10,15,20-tetra(4-nitrophenyl)porphyrin shows a Soret band at 423 nm and a Q band at 513 nm. scienceasia.org The starting material, 4-nitrophenol, has an absorption peak at 317 nm, which shifts to 400 nm for the 4-nitrophenolate ion in alkaline solution. researchgate.net
Fluorescence Spectroscopy in Binding Studies
Fluorescence spectroscopy is a highly sensitive technique that can be used to study the binding of molecules to proteins and other macromolecules. nih.govspringernature.com While 4-nitrophenyl phenylphosphonate itself is not typically fluorescent, its interaction with fluorescent probes or its effect on the intrinsic fluorescence of a protein can be monitored.
For example, if 4-nitrophenyl phenylphosphonate binds to a protein, it may quench the protein's intrinsic tryptophan fluorescence. This quenching can be used to determine binding affinities and stoichiometry. springernature.com Alternatively, a fluorescently labeled analog of the compound could be synthesized, and changes in its fluorescence upon binding could be measured. In some cases, the hydrolysis product, 4-nitrophenol, can quench the fluorescence of certain dyes, providing an indirect method for detecting the activity of enzymes that hydrolyze organophosphates. nih.gov
X-ray Diffraction for Solid-State Structure Analysis
X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. To perform this analysis, a single crystal of 4-nitrophenyl phenylphosphonate of sufficient quality is required.
Computational Chemistry Approaches in 4 Nitrophenyl Phenylphosphonate Research
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic properties of molecules. For 4-Nitrophenyl phenyl phosphate (B84403), DFT calculations are employed to understand its inherent stability, reactivity, and the distribution of electrons within the molecule.
Researchers use DFT to calculate key properties such as the molecular orbital energies, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the LUMO and the spatial distribution of this orbital can indicate the most likely sites for nucleophilic attack. In the case of 4-Nitrophenyl phenyl phosphate, the phosphorus atom of the phosphate group is a primary electrophilic center. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical reactivity and its resistance to deformation of the electron cloud.
Furthermore, DFT is used to compute the electrostatic potential (ESP) mapped onto the electron density surface. This visualization helps identify electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, the phosphorus atom exhibits a significant positive potential, confirming its susceptibility to attack by nucleophiles, which is a critical step in its hydrolysis. The nitro group, being strongly electron-withdrawing, influences the electron distribution across the entire molecule.
A common application is the calculation of partial atomic charges using various population analysis schemes (e.g., Mulliken, NBO). These charges quantify the electrophilicity of atomic sites.
Table 1: Hypothetical DFT-Calculated Atomic Charges for Key Atoms in this compound Note: These values are illustrative and depend on the specific DFT functional, basis set, and population analysis method used.
| Atom | Calculated Partial Charge (a.u.) | Implication |
|---|---|---|
| Phosphorus (P) | +1.25 | Highly electrophilic, primary site for nucleophilic attack. |
| Ester Oxygen (bridging P and phenyl) | -0.65 | Negative charge, involved in bond cleavage. |
| Ester Oxygen (bridging P and nitrophenyl) | -0.68 | Slightly more negative due to the nitro group's influence. |
| Oxygen atoms of P=O | -0.80 | Strongly negative, potential hydrogen bond acceptor. |
Free Energy Surface Calculations for Reaction Pathways
Understanding the mechanism of reactions, such as the hydrolysis of this compound, requires mapping the energetic landscape of the transformation. Free energy surface (FES) calculations are a powerful computational tool for this purpose. An FES represents the change in the free energy of a system as a function of one or more reaction coordinates.
A reaction coordinate is a geometric parameter that defines the progress of a reaction. For the hydrolysis of this compound, a typical reaction coordinate could be the distance between the nucleophile (e.g., a hydroxide (B78521) ion) and the central phosphorus atom. By systematically varying this distance and calculating the system's free energy at each point—while allowing all other geometric parameters to relax—a one-dimensional energy profile can be generated. More complex, two-dimensional surfaces can be created by varying two coordinates simultaneously, for instance, the breaking and forming of two different bonds.
Transition State Analysis and Characterization
The transition state (TS) is the highest energy point along the lowest energy reaction path connecting reactants and products. Its structure and energy determine the kinetics of a reaction. Computational chemists use specialized algorithms to locate these critical points on the potential energy surface. A transition state is not a stable molecule; it is a first-order saddle point, meaning it is an energy maximum in the direction of the reaction coordinate but an energy minimum in all other degrees of freedom.
Once a candidate TS structure is located, it must be rigorously characterized. This is done by performing a frequency calculation. A true transition state will have exactly one imaginary frequency in its vibrational spectrum. The atomic motions corresponding to this imaginary frequency represent the vibration along the reaction coordinate, showing the atoms moving from the reactant structure towards the product structure.
The energy difference between the reactants and the transition state defines the activation energy barrier, a critical parameter for predicting reaction rates.
Table 2: Hypothetical Geometric Parameters of a Transition State for Hydroxide-Mediated Hydrolysis of this compound Note: These values are for an illustrative associative mechanism.
| Parameter | Value (Å) | Description |
|---|---|---|
| P–O(H) distance (forming bond) | 2.10 | The bond between the phosphorus and the incoming hydroxide is partially formed. |
| P–O(nitrophenyl) distance (breaking bond) | 2.25 | The bond to the 4-nitrophenoxy leaving group is elongated and partially broken. |
| Imaginary Frequency | -350 cm-1 | Confirms the structure as a true transition state. The negative sign indicates an imaginary frequency. |
Molecular Dynamics Simulations for Conformational Analysis
While quantum mechanical calculations like DFT are excellent for electronic structure and reactivity, they are computationally expensive and typically limited to static structures. Molecular Dynamics (MD) simulations bridge this gap by modeling the dynamic behavior of molecules over time. MD uses classical mechanics to calculate the forces on each atom and integrates Newton's equations of motion to simulate atomic movements.
For this compound, MD simulations are used to explore its conformational landscape. The molecule has several rotatable bonds, particularly the P-O-C linkages and the C-C bond of the biphenyl (B1667301) system. MD simulations in a simulated solvent (like water) can reveal the preferred orientations (conformations) of the phenyl and nitrophenyl rings relative to each other and how they fluctuate over time. This provides a realistic understanding of the molecule's shape and flexibility in solution, which is crucial for its interaction with other molecules, such as enzymes.
Molecular Docking Studies with Enzyme Targets
Experimental evidence shows that this compound can act as an inhibitor for enzymes like carboxylesterases. researchgate.net Molecular docking is a computational technique used to predict the preferred binding mode of a small molecule (a ligand) to the active site of a protein (a receptor).
In a typical docking study, the 3D structure of the target enzyme is obtained from experimental sources (like X-ray crystallography) or homology modeling. The this compound molecule is then computationally placed into the enzyme's binding site in numerous possible orientations and conformations. A scoring function is used to estimate the binding affinity for each pose, with lower scores typically indicating a more favorable interaction.
The results of a docking study can:
Predict the most likely binding pose of the inhibitor.
Identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the inhibitor and amino acid residues in the active site.
Provide a structural basis for understanding the mechanism of inhibition.
Guide the design of more potent or specific inhibitors.
Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Carboxylesterase
| Parameter | Value | Interpretation |
|---|---|---|
| Binding Affinity (Score) | -8.5 kcal/mol | A strong predicted binding affinity. |
| Key Hydrogen Bonds | P=O with Serine-OH; NO2 with Glycine-NH | Specific interactions that anchor the inhibitor in the active site. |
| Key Hydrophobic Interaction | Phenyl ring with Leucine and Isoleucine side chains | Contributes to the stability of the binding pose. |
Applications of 4 Nitrophenyl Phenylphosphonate As a Substrate in Biochemical Assays
Studies of Phosphatase Activity and Enzyme Mechanisms
While primarily used for phosphodiesterases, 4-nitrophenyl phenylphosphonate (B1237145) has also been employed in studies of enzymes with phosphatase activity. A notable example is the investigation of the phosphodiesterase activity of alkaline phosphatase from osseous plate. This study revealed that this enzyme, typically known for its phosphomonoesterase activity, can also hydrolyze 4-nitrophenyl phenylphosphonate. nih.gov
The kinetics of this hydrolysis were found to be complex, exhibiting site-site interactions. This cooperative binding is indicated by a Hill coefficient (h) of 1.3. The apparent dissociation constant (K₀.₅) for 4-nitrophenyl phenylphosphonate was determined to be 32.8 mM. nih.gov This demonstrates that while the affinity of this alkaline phosphatase for 4-nitrophenyl phenylphosphonate is lower than for some of its other substrates, it is still a measurable interaction that provides insight into the enzyme's broader catalytic capabilities.
| Enzyme | Substrate | Kinetic Parameter | Value |
| Alkaline Phosphatase (from osseous plate) | 4-Nitrophenyl phenylphosphonate | K₀.₅ | 32.8 mM nih.gov |
| Alkaline Phosphatase (from osseous plate) | 4-Nitrophenyl phenylphosphonate | Hill Coefficient (h) | 1.3 nih.gov |
Table 2: Kinetic data for the hydrolysis of 4-Nitrophenyl phenylphosphonate by alkaline phosphatase from osseous plate.
Information regarding the hydrolysis of 4-nitrophenyl phenylphosphonate by acid phosphatases was not available in the searched literature.
Development of Assays for Related Enzymes
The utility of 4-nitrophenyl phenylphosphonate extends beyond the well-characterized phosphodiesterases and phosphatases to the development of assays for other, related enzymes. A significant example is its use as a substrate for bovine pancreatic deoxyribonuclease I (DNase I). It was demonstrated that the ability of DNase I to hydrolyze 4-nitrophenyl phenylphosphonate is an intrinsic property of the enzyme and not due to contamination from other non-specific phosphodiesterases. amanote.com
This discovery allows for a spectrophotometric assay for DNase I activity, providing a convenient alternative to assays based on the hydrolysis of its natural substrate, DNA. The hydrolysis of 4-nitrophenyl phenylphosphonate by DNase I is also dependent on metal ion cofactors. amanote.com
The use of 4-nitrophenyl phenylphosphonate as a substrate for a novel phosphodiesterase (PdeM) identified from a metagenome sample further illustrates its role in the discovery and characterization of new enzymes. In this study, 4-nitrophenyl phenylphosphonate was one of several chromogenic substrates used to screen for and subsequently characterize the phosphodiesterase activity of the newly identified PdeM protein. d-nb.info This highlights the value of 4-nitrophenyl phenylphosphonate as a tool in enzyme discovery and the initial development of new biochemical assays.
| Enzyme | Substrate | Finding |
| Bovine Pancreatic Deoxyribonuclease I | 4-Nitrophenyl phenylphosphonate | Intrinsic hydrolytic activity demonstrated. amanote.com |
| Metagenome-derived Phosphodiesterase (PdeM) | 4-Nitrophenyl phenylphosphonate | Used as a substrate for activity screening and characterization. d-nb.info |
Table 3: Application of 4-Nitrophenyl phenylphosphonate in assays for related enzymes.
Research on Analogs and Derivatives of 4 Nitrophenyl Phenylphosphonate
Synthesis of Aryl Methylphosphonate (B1257008) Analogs
The synthesis of aryl methylphosphonate analogs, particularly those related to 4-nitrophenyl phenylphosphonate (B1237145), involves established and novel methodologies in organophosphorus chemistry. A key approach is the reaction of methyl- and phenylphosphonic dichlorides with phenols. This reaction can be effectively catalyzed by anhydrous magnesium chloride or magnesium metal, providing a straightforward and industrially viable route to the corresponding aryl methyl- and phenylphosphonochloridates.
One specific series of analogs, the para-substituted phenacyl p-nitrophenyl methylphosphonates, demonstrates a versatile synthetic strategy. For instance, the unsubstituted analog (where the substituent X is hydrogen) is prepared through the reaction of phenacyl alcohol with p-nitrophenyl methylphosphonochloridate. researchgate.net For analogs bearing different para-substituents on the phenacyl ring (such as methoxy, chloro, and nitro groups), a common method involves the reaction of p-nitrophenyl methylphosphonic acid with the appropriately substituted benzoyldiazomethane. researchgate.net
These synthetic routes allow for the systematic variation of the aryl group, enabling detailed studies into structure-activity relationships. The resulting aryl methylphosphonate esters are crucial for investigating reaction mechanisms and biological activities.
Comparative Mechanistic Studies with Phosphate (B84403) and Phosphodiester Substrates
Mechanistic studies comparing the hydrolysis of phosphonates, like 4-nitrophenyl methylphosphonate (4NPMP), with their phosphate counterparts, such as 4-nitrophenyl phosphate (4NPP), reveal significant differences in their reaction pathways. These studies often employ linear free energy relationships (LFER) and kinetic isotope effects to probe the transition state of the hydrolysis reactions.
In the alkaline hydrolysis of a series of aryl methylphosphonates, the Brønsted βlg value, which measures the sensitivity of the reaction rate to the pKa of the leaving group, was determined to be -0.69. nih.gov This value is notably less negative than the βlg of -1.23 observed for the uncatalyzed hydrolysis of phosphate monoester dianions. nih.gov The less negative βlg for phosphonates suggests a more associative transition state with a greater degree of bond formation to the incoming nucleophile and less bond fission to the leaving group compared to the more dissociative, metaphosphate-like transition state of phosphate monoesters.
Protein phosphatases, such as PP1γ, have been shown to catalyze the hydrolysis of both 4NPP and 4NPMP. nih.gov While PP1γ exhibits significant activity towards 4NPMP, the kinetic parameters differ from those for 4NPP, indicating that the enzyme distinguishes between the two substrates. For 4NPP, the enzymatic hydrolysis shows a Brønsted βlg of -0.32, which is considerably smaller than that of the uncatalyzed reaction, suggesting that the enzyme stabilizes the leaving group to a lesser extent than in the solution reaction. nih.gov The comparative studies of these substrates provide valuable insights into the catalytic mechanisms of phosphoryl transfer enzymes.
| Substrate | Reaction Condition | Brønsted βlg | Reference |
| Aryl Methylphosphonates | Alkaline Hydrolysis | -0.69 | nih.gov |
| Phosphate Monoester Dianions | Uncatalyzed Hydrolysis | -1.23 | nih.gov |
| Aryl Monoester Substrates (with PP1γ) | Enzymatic Hydrolysis | -0.32 | nih.gov |
Design and Synthesis of Novel Phosphonate (B1237965) Prodrugs
The inherent negative charge of phosphonates at physiological pH often hinders their ability to cross cell membranes, limiting their bioavailability. To overcome this, various prodrug strategies have been developed to mask the phosphonate group, rendering the molecule more lipophilic. nih.gov
One successful approach is the use of acyloxyalkyl esters, such as the pivaloyloxymethyl (POM) moiety. nih.gov These prodrugs are designed to be cleaved by intracellular esterases, releasing a hydroxymethyl intermediate that subsequently undergoes spontaneous decomposition to liberate the active phosphonate and formaldehyde. nih.gov The di-POM prodrug of adefovir (B194249) is a clinically approved example of this strategy. nih.gov
Another innovative approach is the "HepDirect" prodrug concept, which targets drugs to the liver. nih.gov These prodrugs are typically cyclic 1,3-propanyl esters of phosphonates that are designed to be oxidatively cleaved by cytochrome P450 enzymes, predominantly found in the liver. nih.gov Mechanistic studies have shown that this cleavage proceeds through an initial CYP3A-catalyzed oxidation to a ring-opened intermediate, which then undergoes a β-elimination reaction to release the active phosphonate. nih.gov
The design of phosphonate prodrugs can also involve creating symmetrical or asymmetrical diesters. While simple dialkyl esters are often too stable, aryl esters are more readily hydrolyzed, and their cleavage rates can be fine-tuned by altering the substituents on the aryl ring. nih.gov
| Prodrug Strategy | Activation Mechanism | Key Features |
| Acyloxyalkyl Esters (e.g., POM) | Enzymatic cleavage by esterases followed by spontaneous decomposition. | Improves cell permeability; cleavage releases the active drug. nih.gov |
| HepDirect Prodrugs (Cyclic 1,3-propanyl esters) | Oxidative cleavage by liver-specific cytochrome P450 enzymes. | Targets drug delivery to the liver, increasing efficacy and reducing systemic toxicity. nih.gov |
| Aryl Esters | Hydrolysis, with rates influenced by aryl substituents. | Allows for tunable release rates of the active phosphonate. nih.gov |
Investigation of Structure-Reactivity Relationships in Phosphonate Esters
The relationship between the chemical structure of phosphonate esters and their reactivity is a critical area of research, with implications for their stability and biological activity. Studies have shown that the nature of the substituents on both the phosphorus atom and the ester group significantly influences the rates of hydrolysis and other reactions.
For example, a study of 4-nitrophenyl 4-substituted-phenacyl methylphosphonate esters revealed that these compounds decompose in aqueous buffers at rates 1 to 4 orders of magnitude faster than analogs lacking a β-carbonyl group. researchgate.net This enhanced reactivity is attributed to an intramolecular displacement of the 4-nitrophenoxide leaving group by the anion of the carbonyl hydrate, which forms in the aqueous buffer. researchgate.net This demonstrates a clear structure-reactivity relationship where the presence of a nearby functional group can dramatically accelerate the cleavage of the phosphonate ester.
The electronic properties of substituents on the aryl leaving group also play a crucial role. The Hammett equation is often used to correlate reaction rates with substituent constants (σ), providing a quantitative measure of the electronic effects on reactivity. For the alkaline hydrolysis of phosphonate esters, a positive ρ value is typically observed, indicating that electron-withdrawing groups on the leaving phenoxy group accelerate the reaction by stabilizing the developing negative charge on the leaving group in the transition state.
These investigations into structure-reactivity relationships are fundamental for the rational design of phosphonate-based inhibitors, probes, and prodrugs with desired stability and reactivity profiles.
| Compound Class | Structural Feature | Effect on Reactivity |
| 4-Nitrophenyl 4-substituted-phenacyl methylphosphonates | Presence of a β-carbonyl group | 1-4 orders of magnitude faster decomposition in aqueous buffers. researchgate.net |
| Aryl phosphonate esters | Electron-withdrawing substituents on the aryl group | Accelerated rate of alkaline hydrolysis. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
